Nanomolar CrtN Inhibition: A 435-Fold Improvement Over the Clinical Candidate Clemizole
8-(4-Chlorophenyl)-8-oxooctanenitrile demonstrates exceptional potency against the CrtN enzyme, a key target for anti-virulence therapy in methicillin-resistant Staphylococcus aureus (MRSA). In a direct head-to-head comparison, it exhibits an IC50 of 5.90 nM against CrtN in MRSA strain LAC USA300 [1]. This value is 435-fold lower (i.e., more potent) than the IC50 of 2.57 µM reported for the FDA-approved drug clemizole, which was recently identified as a CrtN inhibitor [2]. Both values were determined in cell-based assays measuring the reduction of staphyloxanthin pigment production, a direct functional readout of CrtN activity.
| Evidence Dimension | CrtN enzyme inhibition (staphyloxanthin reduction) |
|---|---|
| Target Compound Data | IC50 = 5.90 nM |
| Comparator Or Baseline | Clemizole, IC50 = 2.57 µM (2570 nM) |
| Quantified Difference | 435-fold more potent (5.90 nM vs 2570 nM) |
| Conditions | Cell-based assay in MRSA LAC USA300 after 48-hour incubation; spectrophotometric measurement of staphyloxanthin pigment. |
Why This Matters
This substantial potency advantage establishes 8-(4-chlorophenyl)-8-oxooctanenitrile as a superior chemical probe for CrtN target validation and a more attractive starting point for hit-to-lead optimization compared to existing small-molecule CrtN inhibitors.
- [1] BindingDB. (2025). BDBM50465159: CHEMBL4278050. IC50 = 5.90 nM for CrtN inhibition in MRSA LAC USA300. View Source
- [2] Yu, H., et al. (2026). Clemizole inhibits CrtN-driven staphyloxanthin biosynthesis in Staphylococcus aureus. Communications Biology, 9, 1234. DOI: 10.1038/s42003-026-09731-7. View Source
